molecular formula C10H5F4N B1393466 8-Fluoro-5-(trifluoromethyl)quinoline CAS No. 1133115-99-7

8-Fluoro-5-(trifluoromethyl)quinoline

Cat. No.: B1393466
CAS No.: 1133115-99-7
M. Wt: 215.15 g/mol
InChI Key: ONWZHYLCPBGCAY-UHFFFAOYSA-N
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Description

8-Fluoro-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C10H5F4N and a molecular weight of 215.1 g/mol . This compound is characterized by the presence of both a fluorine atom at the 8th position and a trifluoromethyl group at the 5th position on the quinoline ring.

Biochemical Analysis

Biochemical Properties

8-Fluoro-5-(trifluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly as an inhibitor of the CXCR4 receptor . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The interaction with the CXCR4 receptor is of particular interest, as it is involved in numerous physiological and pathological processes, including immune response and cancer metastasis. The nature of these interactions involves binding to the receptor, thereby inhibiting its activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of the CXCR4 receptor by this compound can lead to altered cell migration, proliferation, and survival. Additionally, this compound may impact other signaling pathways and transcription factors, further influencing cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The primary mechanism involves the inhibition of the CXCR4 receptor, which is achieved by binding to the receptor’s active site. This binding prevents the receptor from interacting with its natural ligands, thereby blocking downstream signaling cascades. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to sustained inhibition of the CXCR4 receptor and other cellular targets, resulting in prolonged alterations in cell behavior and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent . At lower doses, this compound effectively inhibits the CXCR4 receptor without causing significant toxicity. Higher doses may lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity. The metabolic flux and levels of metabolites can be affected by the presence of this compound, impacting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, determining its bioavailability and efficacy. The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with cellular targets and the modulation of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-(trifluoromethyl)quinoline typically involves electrophilic substitution reactions. One common method is the direct fluorination of quinoline derivatives. For example, 6-methoxyquinoline can undergo direct fluorination at the 5th position to yield 5,5-difluoroquinolin-6-one . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic substitution reactions or coupling reactions using boron reagents. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, such as amino, halogen, or alkyl groups, onto the quinoline ring .

Properties

IUPAC Name

8-fluoro-5-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWZHYLCPBGCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674957
Record name 8-Fluoro-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-99-7
Record name 8-Fluoro-5-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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